5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Introduction to Pyrazolo[1,5-a]Pyrimidine Scaffolds in Medicinal Chemistry
Historical Evolution of Pyrazolo[1,5-a]Pyrimidine-Based Pharmacophores
The pyrazolo[1,5-a]pyrimidine (PP) scaffold emerged as a pharmacophoric motif in the mid-20th century, following advancements in heterocyclic chemistry. Early synthetic routes focused on cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic compounds, such as β-dicarbonyls or β-enaminones, to construct the fused pyrimidine ring. These methods enabled the production of structurally diverse PP derivatives, laying the foundation for their exploration in drug development.
By the 1990s, PP-based compounds gained prominence with the commercialization of Indiplon (a sedative-hypnotic) and Dorsomorphin (a bone morphogenetic protein inhibitor). The scaffold’s planar, rigid structure and capacity for peripheral functionalization made it ideal for targeting enzymes and receptors. For example, Reversan (a multidrug resistance protein inhibitor) and Anagliptin (an antidiabetic) underscored the PP framework’s versatility across therapeutic areas. Recent innovations include PP derivatives with photophysical properties for material science applications, though their primary impact remains in medicinal chemistry.
A pivotal shift occurred in the 2010s with the integration of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, enabling precise post-synthetic modifications. These advancements allowed researchers to optimize pharmacokinetic properties and target selectivity. Concurrently, computational studies revealed how substituents at positions 2, 3, 5, 6, and 7 modulate interactions with biological targets, such as kinase enzymes and G-protein-coupled receptors.
Structural Significance of 5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile
The compound 5-{[(2,4-difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile exemplifies the strategic functionalization of the PP core to enhance bioactivity. Its structure features three critical substituents (Table 1):
Table 1. Key Structural Features and Hypothesized Roles
Cyano Group at Position 3
The cyano group at position 3 is a hallmark of PP derivatives with kinase inhibitory activity. Its electron-withdrawing nature polarizes the aromatic system, potentially strengthening π-π stacking with hydrophobic residues in enzyme active sites. In analogs like Presatovir (an antiviral PP derivative), the cyano group contributes to sub-micromolar inhibitory potency.
[(2,4-Difluorophenyl)sulfanyl]methyl at Position 5
This substituent combines fluorine’s metabolic resilience with sulfur’s capacity for hydrophobic interactions. The 2,4-difluorophenyl group is structurally analogous to motifs in commercial drugs (e.g., Ciprofloxacin), where fluorine atoms reduce oxidative degradation and enhance membrane permeability. The sulfanylmethyl linker may additionally confer conformational flexibility, allowing the difluorophenyl moiety to occupy sterically demanding binding pockets.
Hydroxy Group at Position 7
The 7-hydroxy group is a hydrogen-bond donor critical for interactions with catalytic residues in target enzymes. In PP-based kinase inhibitors, such as Dorsomorphin, analogous hydroxyl groups form salt bridges with aspartate or glutamate residues, stabilizing inhibitor-enzyme complexes.
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N4OS/c15-9-1-2-12(11(16)3-9)22-7-10-4-13(21)20-14(19-10)8(5-17)6-18-20/h1-4,6,18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCZYCMGPYGULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SCC2=CC(=O)N3C(=N2)C(=CN3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1252266-60-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and data tables.
- Molecular Formula : C14H8F2N4OS
- Molecular Weight : 318.3 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core with a hydroxyl group and a difluorophenylthio substituent.
Synthesis
The synthesis of 5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile involves multi-step organic reactions typically starting from commercially available precursors. Specific methods may include the use of nucleophilic substitutions and condensation reactions to form the pyrazolo[1,5-a]pyrimidine framework.
Antitumor Activity
Recent studies have indicated that compounds related to the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. For instance:
- Case Study 1 : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Case Study 2 : Research indicated that certain derivatives displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range .
Enzyme Inhibition
Another area of investigation is the inhibition of specific enzymes:
- Enzyme Targeting : Compounds similar to 5-{[(2,4-Difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile have been reported to inhibit kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and migration .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | Effect | Reference |
|---|---|---|---|
| Antitumor | Various Cancer Cell Lines | Cytotoxicity | |
| Antimicrobial | Staphylococcus aureus | Inhibition (MIC) | |
| Enzyme Inhibition | Kinases | Reduced Proliferation |
Table 2: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| Step 1 | Starting Material A + B | Intermediate Compound A |
| Step 2 | Intermediate A + C | Pyrazolo[1,5-a]pyrimidine |
| Step 3 | Pyrazolo Compound + D | Final Product |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The [(2,4-difluorophenyl)sulfanyl]methyl group distinguishes the target compound from analogs:
- : Features a 5-((2-[¹⁸F]fluoro-ethyoxy)methyl) group, introducing a radiolabeled fluoroethoxy chain. This substitution prioritizes imaging utility (PET) over kinase inhibition, leveraging fluorine-18 for biodistribution tracking .
- : Derivatives like 6a–j use aryl or anilinyl groups at position 5, optimizing steric bulk for CDK2/TRKA kinase inhibition .
- : Employs a 5-methyl group, simplifying the structure for hypnotic activity studies. Methyl’s smaller size reduces steric hindrance but limits lipophilicity compared to the target’s difluorophenyl-thioether .
Key Differences:
Substituent Variations at Position 7
The 7-hydroxy group in the target contrasts with:
- : 7-(2-Chlorophenylamino), introducing a chlorinated aromatic amine for increased electron-withdrawing effects and altered hydrogen bonding .
- : 7-Chloro substitution, which reduces solubility but enhances stability in hydrophobic environments .
- : 7-(Difluoromethyl) group, balancing lipophilicity and metabolic stability for agrochemical applications .
Key Differences:
Core Structure and Position 3 Modifications
The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but positional isomerism and functional groups vary:
- : Uses a pyrazolo[4,3-d]pyrimidine isomer, altering ring fusion and substituent spatial arrangement. This compound’s 3-carbonitrile and 7-oxo groups suggest divergent binding modes compared to the target .
- : Incorporates a carboxamide at position 2, replacing the carbonitrile. This modification increases hydrogen-bonding capacity but reduces electrophilicity .
Q & A
Basic: What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they characterized?
Methodological Answer:
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization reactions of precursor amines or azo compounds under reflux conditions. For example, the core structure can be formed by reacting substituted pyrazole derivatives with acrylonitrile or chlorinated intermediates in solvents like pyridine or dioxane. Post-synthesis, purification involves crystallization (e.g., ethyl acetate or ethanol) and column chromatography. Characterization relies on:
- Spectroscopy : IR for functional groups (e.g., CN stretch at ~2200 cm⁻¹), ¹H/¹³C NMR for substituent identification, and MS for molecular ion confirmation .
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
- X-ray Diffraction : For crystallographic confirmation of planar structures and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
Basic: How is the hydroxyl group at the 7-position stabilized during synthesis?
Methodological Answer:
The 7-hydroxyl group is protected during synthesis to prevent undesired side reactions. For instance, intermediates like 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile can be treated with phosphorus oxychloride (POCl₃) to form chloro derivatives, which are later hydrolyzed back to the hydroxyl form. Reaction conditions (e.g., temperature, solvent polarity) are optimized to minimize degradation, and progress is monitored via TLC or HPLC .
Advanced: How can reaction yields be improved for Suzuki-Miyaura coupling in pyrazolo[1,5-a]pyrimidine functionalization?
Methodological Answer:
Optimization involves:
- Catalyst Systems : Pd(OAc)₂ with BINAP as a ligand in dioxane, which enhances cross-coupling efficiency between aryl halides and boronic acids .
- Base Selection : Cs₂CO₃ improves deprotonation of intermediates while minimizing side reactions .
- Temperature Control : Reflux conditions (80–100°C) balance reactivity and stability of sensitive substituents (e.g., cyano groups). Post-reaction purification via flash chromatography or preparative HPLC ensures >95% purity .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
SAR studies employ:
- Substituent Variation : Systematic modification of substituents (e.g., fluorophenyl, trifluoromethyl) to assess impact on biological activity. For example, 2,4-difluorophenyl groups enhance metabolic stability via reduced CYP450 interactions .
- Crystallographic Data : X-ray structures (e.g., P21/c space group) reveal planar geometries critical for target binding, such as kinase active sites .
- In Vitro Assays : Testing against enzyme targets (e.g., CSNK2A) using fluorescence polarization or radioligand binding to quantify IC₅₀ values .
Advanced: How are radiolabeled derivatives of this compound developed for in vivo imaging?
Methodological Answer:
¹⁸F-labeled analogs are synthesized via nucleophilic substitution of tosylate precursors with ¹⁸F-fluoride. Key steps include:
- Precursor Design : Introducing 2-[¹⁸F]fluoroethylamino or nitrobenzamide groups to enhance tumor uptake .
- Purification : Semi-preparative HPLC with C18 columns to isolate radiolabeled products (e.g., [¹⁸F]3, [¹⁸F]4).
- Biodistribution Studies : In S180 tumor-bearing mice, dynamic PET imaging tracks uptake kinetics, with regions of interest (ROIs) analyzed for %ID/g .
Basic: What analytical techniques confirm the purity and identity of the final compound?
Methodological Answer:
- HPLC/LCMS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) confirms purity (>98%). LCMS provides [M+H]⁺ peaks matching theoretical molecular weights .
- Melting Point Analysis : Consistency with literature values (e.g., 221–223°C for pyrazolo[1,5-a]pyrimidine derivatives) .
- NMR Solubility Tests : DMSO-d₆ or CDCl₃ is used for solubility, with DEPT-135 spectra resolving quaternary carbons .
Advanced: How do intermolecular interactions influence crystallographic packing and solubility?
Methodological Answer:
X-ray diffraction reveals that weak C–H⋯N hydrogen bonds link molecules into sheets, reducing solubility in nonpolar solvents. Introducing polar groups (e.g., hydroxyl, carboxyl) disrupts these interactions, improving aqueous solubility. Solubility is quantified via shake-flask method in PBS (pH 7.4) and logP calculated using HPLC retention times .
Basic: What safety protocols are recommended for handling intermediates with reactive groups (e.g., chloromethyl)?
Methodological Answer:
- Ventilation : Use fume hoods during reactions with POCl₃ or chloromethyl intermediates to avoid inhalation .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste Disposal : Quench reactive residues with ice-cold sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
